REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[C:9]([O:11]CC)=[O:10].Cl.[N:16]1[CH:21]=[CH:20][C:19]([C:22](=[NH:24])[NH2:23])=[N:18][CH:17]=1.C([O-])([O-])=O.[Cs+].[Cs+].N1CCC[C@H]1C(O)=O>CN(C)C=O.[Cu]I>[N:16]1[CH:21]=[CH:20][C:19]([C:22]2[N:24]=[C:8]([C:9]([OH:11])=[O:10])[C:3]3[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=3)[N:23]=2)=[N:18][CH:17]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(C(=O)OCC)=O
|
Name
|
|
Quantity
|
5.53 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CN=C(C=C1)C(N)=N
|
Name
|
Cs2CO3
|
Quantity
|
11.38 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
CuI
|
Quantity
|
670 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250-mL 3-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 2.5 h at 95° C
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 50 mL of water
|
Type
|
FILTRATION
|
Details
|
The solids were filtered out
|
Type
|
WASH
|
Details
|
The filtrate was washed with 2×50 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by Flash
|
Type
|
CUSTOM
|
Details
|
This resulted in 0.5 g (6%) of 2-(pyrimidin-4-yl)quinazoline-4-carboxylic acid as dark brown oil
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
N1=CN=C(C=C1)C1=NC2=CC=CC=C2C(=N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |